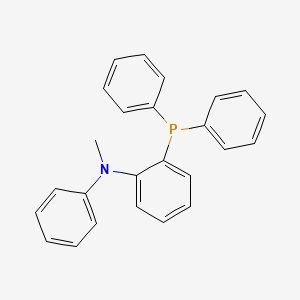
2-(Diphenylphosphino)-N-methyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N-methyl-N-phenylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline typically involves the reaction of diphenylphosphine with N-methyl-N-phenylaniline under controlled conditions. One common method includes the use of a Grignard reagent, where diphenylphosphine chloride reacts with the Grignard reagent derived from N-methyl-N-phenylaniline . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N-methyl-N-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products Formed
Phosphine Oxides: Formed from oxidation reactions.
Substituted Derivatives: Formed from substitution reactions.
Metal Complexes: Formed from coordination reactions with transition metals.
Scientific Research Applications
2-(Diphenylphosphino)-N-methyl-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in asymmetric synthesis and hydrogenation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing it and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with similar coordination properties.
Bis(diphenylphosphino)methane: A related compound with a different backbone structure.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A xantphos-type ligand with a different backbone.
Uniqueness
2-(Diphenylphosphino)-N-methyl-N-phenylaniline is unique due to its specific structural arrangement, which allows for distinct coordination geometries and reactivity patterns. Its ability to form stable complexes with a variety of metals makes it a versatile ligand in both academic and industrial research .
Properties
Molecular Formula |
C25H22NP |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C25H22NP/c1-26(21-13-5-2-6-14-21)24-19-11-12-20-25(24)27(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3 |
InChI Key |
JRNAACPORSRBII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















